molecular formula C21H12N2Na2O7S B12701057 Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate CAS No. 25492-71-1

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate

Katalognummer: B12701057
CAS-Nummer: 25492-71-1
Molekulargewicht: 482.4 g/mol
InChI-Schlüssel: BFUBDWYMYJPFCH-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cleaning products . The compound’s structure includes an anthracene core, which is responsible for its chromophoric properties, making it useful in staining and dyeing processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate typically involves the sulfonation of anthracene derivatives followed by amination and subsequent benzoate formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified through crystallization or chromatography techniques to achieve the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which are valuable intermediates in the synthesis of other dyes and pigments .

Wissenschaftliche Forschungsanwendungen

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate has a wide range of scientific research applications:

Wirkmechanismus

The compound exerts its effects primarily through its ability to interact with biological molecules such as proteins and nucleic acids. The anthracene core allows it to intercalate between DNA bases, making it useful in staining and imaging applications. Additionally, the sulfonic acid group enhances its solubility in aqueous environments, facilitating its use in various biological assays .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulpho-1-anthracenyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct solubility and reactivity properties. This makes it particularly suitable for applications requiring high solubility and strong staining capabilities .

Eigenschaften

CAS-Nummer

25492-71-1

Molekularformel

C21H12N2Na2O7S

Molekulargewicht

482.4 g/mol

IUPAC-Name

disodium;3-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]benzoate

InChI

InChI=1S/C21H14N2O7S.2Na/c22-18-15(31(28,29)30)9-14(23-11-5-3-4-10(8-11)21(26)27)16-17(18)20(25)13-7-2-1-6-12(13)19(16)24;;/h1-9,23H,22H2,(H,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI-Schlüssel

BFUBDWYMYJPFCH-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=CC(=C4)C(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.